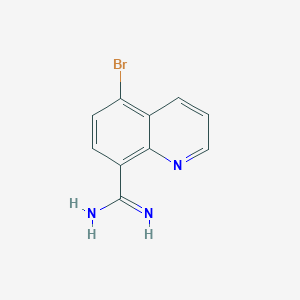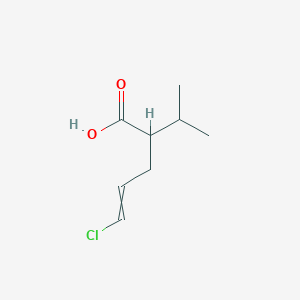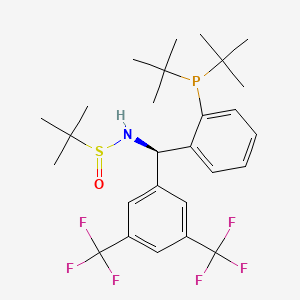
(R)-N-((R)-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a phosphanyl group, and a sulfinamide group, making it a valuable molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a ligand in various catalytic reactions, including cross-coupling reactions and asymmetric synthesis. Its unique structure allows it to stabilize transition states and enhance reaction rates.
Biology
In biological research, the compound may be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it valuable in bioinorganic chemistry.
Medicine
In medicine, the compound’s derivatives may be explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
類似化合物との比較
Similar Compounds
- 2-(Di-tert-butylphosphino)biphenyl
- 1,1’-Bis(di-tert-butylphosphino)ferrocene dichloropalladium(II)
Uniqueness
Compared to similar compounds, ®-N-(®-(3,5-Bis(trifluoromethyl)phenyl)(2-(di-tert-butylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its unique combination of trifluoromethyl groups, phosphanyl group, and sulfinamide group. This combination imparts distinct chemical reactivity and stability, making it valuable in specialized applications.
特性
分子式 |
C27H36F6NOPS |
|---|---|
分子量 |
567.6 g/mol |
IUPAC名 |
N-[(R)-[3,5-bis(trifluoromethyl)phenyl]-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H36F6NOPS/c1-23(2,3)36(24(4,5)6)21-13-11-10-12-20(21)22(34-37(35)25(7,8)9)17-14-18(26(28,29)30)16-19(15-17)27(31,32)33/h10-16,22,34H,1-9H3/t22-,37?/m1/s1 |
InChIキー |
WMGGZUMPBVRMQB-SHGGLHHZSA-N |
異性体SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NS(=O)C(C)(C)C)C(C)(C)C |
正規SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NS(=O)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-tert-Butyl 6-methyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13651528.png)

![(R)-(1,2',3,3'-Tetrahydro-1,2'-spirobi[indene]-4,7'-diyl)bis(di-p-tolylphosphine)](/img/structure/B13651531.png)


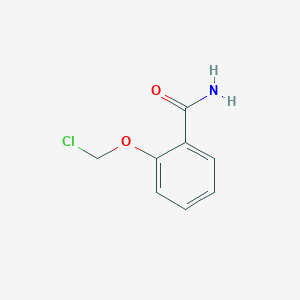
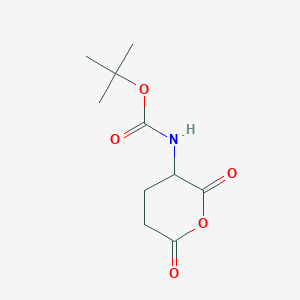

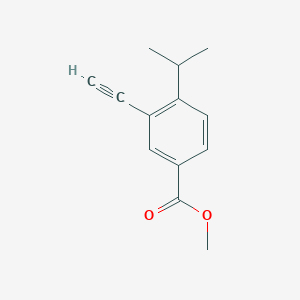
![2-[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoicacid](/img/structure/B13651570.png)
![N-[13-[[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651572.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13651580.png)
